molecular formula C9H9F2NO B2977775 4-(2,2-Difluorocyclopropoxy)aniline CAS No. 104949-59-9

4-(2,2-Difluorocyclopropoxy)aniline

Cat. No.: B2977775
CAS No.: 104949-59-9
M. Wt: 185.174
InChI Key: PKCTYIDSOQHYGB-UHFFFAOYSA-N
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Description

4-(2,2-Difluorocyclopropoxy)aniline is a fluorinated aniline derivative characterized by a 2,2-difluorocyclopropoxy substituent attached to the para position of the aniline ring. This compound is marketed as a synthetic building block for pharmaceutical and agrochemical research, with a molecular formula of C₉H₁₀F₂NO and a molecular weight of 201.18 g/mol . The difluorocyclopropoxy group introduces both steric strain (due to the cyclopropane ring) and electronic effects (via fluorine atoms), which can enhance metabolic stability and influence binding affinity in bioactive molecules.

Properties

IUPAC Name

4-(2,2-difluorocyclopropyl)oxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c10-9(11)5-8(9)13-7-3-1-6(12)2-4-7/h1-4,8H,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCTYIDSOQHYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)OC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the Michael addition of ester and amide enolates to 2,4,6-trimethylphenyl 4-bromo-4,4-difluorocrotonate, followed by an Et3B-initiated radical cyclization . This method ensures the formation of the difluorocyclopropyl group with high selectivity.

Industrial Production Methods

Industrial production of 4-(2,2-Difluorocyclopropoxy)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluorocyclopropoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often utilize reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions include substituted anilines, quinones, and various fluorinated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2,2-Difluorocyclopropoxy)aniline involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(2,2-Difluorocyclopropoxy)aniline with structurally related compounds from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
4-(2,2-Difluorocyclopropoxy)aniline C₉H₁₀F₂NO 201.18 Difluorocyclopropoxy, aniline High ring strain, metabolic stability
2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline C₁₅H₁₅FNO 244.29 Fluoro, isopropoxy, aniline Lower steric strain, agrochemical R&D
4-[4-(2-Aminoethoxy)benzyl]aniline C₁₅H₁₇N₂O 241.31 Aminoethoxy, benzyl, aniline Enhanced hydrogen bonding, bioactivity
D-4-Fluoro-phenylalanine C₉H₁₀FNO₂ 183.17 Fluoro, phenylalanine backbone Enzyme inhibition, peptide synthesis
(R)-3-(4-Fluorophenyl)-β-alaninol C₉H₁₂FNO 169.19 Fluoro, β-alaninol Chiral building block, drug design

Key Observations:

  • Steric and Electronic Effects: The difluorocyclopropoxy group in the target compound introduces greater steric hindrance and electron-withdrawing effects compared to simpler substituents like isopropoxy or aminoethoxy .
  • Metabolic Stability: Fluorine atoms in the cyclopropane ring may reduce oxidative metabolism, making the compound more stable than non-fluorinated analogues .
  • Bioactivity: Compounds like 4-[4-(2-aminoethoxy)benzyl]aniline exhibit bioactivity linked to their hydrogen-bonding capabilities , whereas the target compound’s rigid structure may favor selective receptor interactions.

Commercial and Research Relevance

  • The target compound is priced at €529.00/50 mg, reflecting its specialized role in high-value research . In contrast, simpler analogues like (R)-3-(4-Fluorophenyl)-β-alaninol are less expensive (¥13,000/1g) due to lower synthetic complexity .
  • Fluorinated anilines are prevalent in drug discovery (e.g., kinase inhibitors) and agrochemicals (e.g., herbicides), with substituent choice dictating target specificity .

Biological Activity

4-(2,2-Difluorocyclopropoxy)aniline is an organic compound notable for its unique structural features, which include a difluorocyclopropyl group attached to an aniline moiety. This structure imparts distinct chemical properties that make the compound a subject of interest in various scientific fields, particularly in biological and medicinal chemistry.

The biological activity of 4-(2,2-Difluorocyclopropoxy)aniline is primarily attributed to its interaction with specific molecular targets. The difluorocyclopropyl group enhances the compound’s binding affinity to certain enzymes or receptors, which can modulate their activity. This modulation can lead to various biological effects, including:

  • Inhibition or activation of specific biochemical pathways.
  • Potential therapeutic applications in drug discovery due to its ability to interact with biological targets.

Pharmacological Profiles

Research indicates that compounds with similar structures often exhibit significant pharmacological activity. For instance, the presence of a cyclopropyl group has been associated with improved potency and selectivity in drug candidates targeting various diseases, including cancer and neurodegenerative disorders .

Case Studies

  • Antitumor Activity : In studies exploring the potential antitumor effects of anilines, derivatives similar to 4-(2,2-Difluorocyclopropoxy)aniline demonstrated selective cytotoxicity against cancer cell lines. These studies suggest that the compound may inhibit key signaling pathways involved in tumor growth .
  • Alzheimer's Disease Research : Compounds related to 4-(2,2-Difluorocyclopropoxy)aniline have been investigated as β-secretase (BACE1) inhibitors for Alzheimer's disease treatment. These studies show that modifications in the aniline structure can enhance potency and reduce metabolic liabilities, indicating a promising avenue for further research .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-(2,2-Difluorocyclopropoxy)anilineDifluorocyclopropyl group + anilinePotential antitumor agent; interacts with enzymes
4-(2,2-Difluorocyclopropyl)anilineSimilar structure without oxygenModerate activity in enzyme inhibition
2-FluoroanilineSingle fluorine atom on aniline ringLower potency compared to difluorinated analogs

Unique Properties

The unique combination of the difluorocyclopropyl group and the aniline moiety in 4-(2,2-Difluorocyclopropoxy)aniline contributes to its distinct biological profile compared to closely related compounds. This uniqueness allows it to engage more effectively with specific biological targets.

Chemical Synthesis

4-(2,2-Difluorocyclopropoxy)aniline serves as a valuable building block in organic synthesis. Its ability to participate in various chemical reactions makes it useful for developing complex organic molecules and pharmaceuticals.

Therapeutic Potential

The compound's interactions with biological systems suggest potential applications in:

  • Drug Development : As a lead compound for designing new drugs targeting specific enzymes or pathways.
  • Material Science : Its unique properties may also find applications in creating advanced materials.

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